Gemigliptin - 911637-19-9

Gemigliptin

Catalog Number: EVT-269034
CAS Number: 911637-19-9
Molecular Formula: C18H19F8N5O2
Molecular Weight: 489.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemigliptin (formerly known as LC15-0444) is a synthetically derived organic compound belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of molecules. [] Gemigliptin has gained significant attention in scientific research due to its ability to inhibit the enzymatic activity of DPP-4, a serine protease that plays a crucial role in regulating glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] While clinically used as an antidiabetic agent for type 2 diabetes, Gemigliptin's biological activity has prompted investigations into its potential roles in various other physiological and pathological processes. [, , ]

LC15-0636

  • Compound Description: LC15-0636 is a hydroxylated metabolite of Gemigliptin. [] It is the primary metabolite of Gemigliptin found in humans, generated via CYP3A4-mediated metabolism. []

LC15-0516

  • Compound Description: LC15-0516 is a dehydrated metabolite of Gemigliptin, observed in rats. []

LC15-0635

  • Compound Description: LC15-0635 is another hydroxylated metabolite of Gemigliptin, found in rats. []

Sitagliptin

  • Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. []

Vildagliptin

  • Compound Description: Vildagliptin is another DPP-4 inhibitor used in the treatment of type 2 diabetes. []

Metformin

  • Compound Description: Metformin is a widely prescribed antidiabetic drug that works primarily by reducing hepatic glucose production. [, , , ]
  • Relevance: Metformin is frequently used in combination with Gemigliptin for the treatment of type 2 diabetes. [, , , ] The combination therapy aims to target different aspects of hyperglycemia and improve glycemic control. Several studies have investigated the pharmacokinetics, pharmacodynamics, and clinical efficacy of Gemigliptin and Metformin as a fixed-dose combination and as separate tablets.

Dapagliflozin

  • Compound Description: Dapagliflozin belongs to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of antidiabetic drugs. [, ]
  • Relevance: Dapagliflozin, with a distinct mechanism of action from Gemigliptin, is investigated in combination with Gemigliptin to enhance glycemic control in type 2 diabetes. [, ] Studies have explored the efficacy and safety of these two drugs as add-on therapy to Metformin, suggesting a potential triple therapy option for managing hyperglycemia.

Rosuvastatin

  • Compound Description: Rosuvastatin is a member of the statin class of drugs, primarily used to lower cholesterol levels. [, , ]
  • Relevance: Rosuvastatin is often prescribed alongside Gemigliptin to address both hyperglycemia and dyslipidemia, common comorbidities in patients with type 2 diabetes. [, , ] Research has focused on the pharmacokinetic and pharmacodynamic interactions of these two drugs when administered as a fixed-dose combination or separately.

Glimepiride

  • Compound Description: Glimepiride is a sulfonylurea class of antidiabetic medication that stimulates insulin secretion from the pancreas. []
  • Relevance: Glimepiride, representing a different class of antidiabetic drugs, is compared with Gemigliptin in terms of their effects on gut microbiota and glucose regulation in patients with type 2 diabetes. [] This comparison highlights the potential impact of different antidiabetic agents on the gut microbiome and its implications for metabolic health.

NVP-AUY922 (AUY922)

  • Compound Description: NVP-AUY922 is a heat shock protein 90 (HSP90) inhibitor with potential anticancer activity. []
  • Relevance: The combination of Gemigliptin and NVP-AUY922 demonstrated synergistic cytotoxic effects in thyroid carcinoma cells. [] This finding suggests a possible novel therapeutic strategy using Gemigliptin in combination with anticancer agents.
Synthesis Analysis

The synthesis of gemigliptin involves several key steps that utilize various chemical reactions to construct its complex molecular framework.

Synthetic Pathway

  1. Starting Materials: The synthesis typically begins with commercially available precursors, including piperidine derivatives.
  2. Key Reactions:
    • Enamine Alkylation: This step involves the reaction of ethyl acrylate with an enamine under Dean-Stark conditions, yielding a δ-keto ester.
    • Formation of Bicyclic Lactam: The δ-keto ester is converted into a bicyclic lactam through a series of reactions including oxime formation and hydrogenation.
    • Final Cyclization: The bicyclic structure is further cyclized to form the final product using palladium-catalyzed reactions, leading to the formation of gemigliptin .
Molecular Structure Analysis

Gemigliptin has a complex molecular structure with the chemical formula C18H19F8N5O2C_{18}H_{19}F_{8}N_{5}O_{2} and a molar mass of approximately 489.370 g/mol.

Structural Features

  • Core Structure: The molecule features a piperidine ring fused with a pyrimidine moiety, which is crucial for its biological activity.
  • Fluorinated Groups: The presence of multiple trifluoromethyl groups enhances its potency and selectivity as a Dipeptidyl Peptidase-4 inhibitor.
  • Stereochemistry: Gemigliptin exhibits specific stereochemical configurations that are essential for its interaction with the Dipeptidyl Peptidase-4 enzyme .
Chemical Reactions Analysis

Gemigliptin participates in various chemical reactions that are pivotal for its therapeutic action:

  1. Inhibition of Dipeptidyl Peptidase-4: Gemigliptin binds reversibly to the active site of Dipeptidyl Peptidase-4, preventing it from cleaving incretin hormones.
  2. Metabolic Pathways: Following administration, gemigliptin undergoes metabolic processes primarily in the liver and kidneys, where it is excreted without significant alterations .

The compound demonstrates a competitive inhibition mechanism characterized by rapid absorption and elimination half-lives ranging from 3.6 to 5.4 hours across different species .

Mechanism of Action

The mechanism by which gemigliptin exerts its effects involves several key physiological processes:

Physical and Chemical Properties Analysis

Gemigliptin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: In preclinical studies, bioavailability was found to be species-dependent, ranging from 26% to 94% across different animal models .

These properties are critical for its formulation as an oral medication.

Applications

Gemigliptin is primarily used in clinical settings for:

  1. Type 2 Diabetes Management: It is prescribed either as monotherapy or in combination with other antidiabetic medications to achieve better glycemic control.
  2. Research Applications: Studies have explored its effects on triglyceride levels and cholesterol management among diabetic patients .
  3. Potential Novel Uses: Ongoing research investigates its role in other metabolic disorders due to its influence on incretin pathways .
Introduction to Gemigliptin

Historical Development and Approval Timeline

Gemigliptin (brand name Zemiglo®) represents a significant milestone in antidiabetic drug development as the first novel anti-diabetic agent originating from the Korean pharmaceutical industry. Developed by LG Life Sciences, its discovery program commenced in the early 2000s using structure-based drug design approaches targeting the Dipeptidyl Peptidase-4 enzyme. The compound advanced through preclinical testing and entered clinical development under the internal designation LC15-0444. A New Drug Application was formally submitted to the Korean Food and Drug Administration in July 2011, leading to approval for treating type 2 diabetes mellitus in June 2012. This approval marked Korea's inaugural domestically developed antidiabetic drug entering the global pharmaceutical landscape [1] [4].

Following its Korean approval, international expansion occurred through strategic licensing agreements. LG Life Sciences partnered with Sanofi (France) and Stendhal (Mexico) for commercialization across 104 countries. Subsequent approvals included India (marketed by Sanofi-Synthelabo India in July 2016), Colombia, Costa Rica, Panama, and Ecuador. By 2016, regulatory reviews were ongoing in Russia, Mexico, and Thailand. This global expansion positioned gemigliptin as the fifth Dipeptidyl Peptidase-4 inhibitor introduced worldwide [2] [3] [10].

Table 1: Gemigliptin Approval Timeline

YearRegulatory MilestoneRegion/Country
2011New Drug Application SubmissionSouth Korea
2012Initial Marketing Approval (Trade name: Zemiglo®)South Korea
2016Commercial LaunchIndia
2012-2016Sequential ApprovalsColombia, Costa Rica, Panama, Ecuador

Classification within the Dipeptidyl Peptidase-4 Inhibitor Class

Gemigliptin belongs to the Dipeptidyl Peptidase-4 inhibitor class of oral antihyperglycemic agents, which prevent the enzymatic degradation of incretin hormones. It demonstrates competitive, reversible inhibition kinetics with a dissociation constant (Ki) of 7.25 ± 0.67 nM against human Dipeptidyl Peptidase-4, reflecting high binding affinity. Pharmacodynamically, gemigliptin exhibits a "slow-off" kinetic profile characterized by rapid association with the enzyme (kon = 4.7 × 10⁵ M⁻¹s⁻¹) and slow dissociation (koff = 3.4 × 10⁻⁴ s⁻¹), enabling sustained enzymatic inhibition exceeding 24 hours after a single 50 mg dose. This prolonged effect underpins its once-daily dosing regimen [4] [6].

The inhibitor demonstrates exceptional selectivity for Dipeptidyl Peptidase-4 over related proteases. In vitro assessments revealed >23,000-fold selectivity against Dipeptidyl Peptidase-8 and Dipeptidyl Peptidase-9—enzymes associated with toxicities in preclinical models. Additionally, gemigliptin shows negligible inhibition (IC₅₀ >400 μM) of other serine proteases including fibroblast activation protein-α, elastase, trypsin, urokinase, and cathepsin G. This selectivity profile potentially enhances its safety relative to less selective Dipeptidyl Peptidase-4 inhibitors [6] [9].

Table 2: Selectivity Profile of Gemigliptin Against Related Enzymes

EnzymeIC₅₀ (nM)Selectivity Ratio vs. DPP-4
Dipeptidyl Peptidase-410.31 (Reference)
Dipeptidyl Peptidase-8>400,000>38,835
Dipeptidyl Peptidase-9>400,000>38,835
Fibroblast activation protein-α>400,000>38,835
Elastase>400,000>38,835

Plasma Dipeptidyl Peptidase-4 inhibition exceeds 80% for over 24 hours post-administration in humans, facilitating sustained glycemic control. In comparative animal studies, gemigliptin demonstrated more prolonged enzyme inhibition than sitagliptin at equivalent doses across rodent, canine, and primate models. Its pharmacodynamic effects include dose-dependent enhancement of active glucagon-like peptide-1 concentrations, improved glucose tolerance, and reduced glycosylated hemoglobin in diabetic models [4] [6] [9].

Structural Uniqueness and Chemical Characterization

Gemigliptin [(3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one] possesses a distinctive pyrimidino-piperidine scaffold that differentiates it structurally from other Dipeptidyl Peptidase-4 inhibitors. Its molecular formula is C₁₈H₁₉F₈N₅O₂, with a molar mass of 489.37 g/mol. X-ray crystallographic analysis of the gemigliptin-Dipeptidyl Peptidase-4 complex reveals extensive interactions spanning the S1, S2, and S2 extensive subsites of the enzyme's catalytic domain [4] [5] [9].

The piperidinone moiety anchors within the S1 pocket, forming critical interactions:

  • A hydrogen bond between the fluorine atom (positioned upward on the piperidine ring) and Tyr631's hydroxyl group
  • Hydrophobic contacts involving the downward-oriented fluorine atom with Tyr666 and Tyr662 side chainsThe 2,4-di(trifluoromethyl)pyrimidine group engages the S2 extensive subsite through van der Waals interactions, particularly with Phe357, Arg358, and Tyr547. This binding mode, especially the trifluoromethyl groups' penetration into the hydrophobic S2 extensive region, enhances binding potency and selectivity. The structural configuration enables gemigliptin to act as a substrate-blocking barrier rather than merely a catalytic site inhibitor [4] [9] [10].

Table 3: Key Molecular Interactions of Gemigliptin with Dipeptidyl Peptidase-4

Structural ComponentBinding SubsitesInteraction TypeResidues Involved
Piperidinone moietyS1Hydrogen bondTyr631
Piperidinone moietyS1Hydrophobic interactionTyr666, Tyr662
2,4-di(trifluoromethyl)pyrimidineS2 extensiveVan der Waals/hydrophobic contactsPhe357, Arg358, Tyr547
Amino groupCatalytic siteElectrostatic interactionGlu205, Glu206

Beyond Dipeptidyl Peptidase-4 inhibition, gemigliptin's structure confers additional biochemical properties. The presence of nucleophilic amino groups enables direct trapping of reactive carbonyl species like methylglyoxal—a potent glycating agent elevated in diabetes. In vitro studies demonstrate gemigliptin's dose-dependent inhibition of advanced glycation end-product formation (IC₅₀ = 11.69 ± 0.13 μM), significantly surpassing other Dipeptidyl Peptidase-4 inhibitors (vildagliptin and saxagliptin showed negligible activity). This anti-glycation activity, validated in db/db mice models, suggests potential pleiotropic effects in mitigating diabetic complications independent of its primary enzymatic inhibition [5].

The molecular architecture also influences elimination pathways. Unlike many Dipeptidyl Peptidase-4 inhibitors relying predominantly on renal excretion, gemigliptin undergoes balanced elimination via renal (63.4%) and fecal (27.1%) routes following hepatic metabolism primarily mediated by cytochrome P450 3A4. Unchanged gemigliptin constitutes 39% and 11% of excreted drug in urine and feces, respectively. This balanced clearance profile underpins its pharmacokinetic stability in renal impairment [9] [10].

Properties

CAS Number

911637-19-9

Product Name

Gemigliptin

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one

Molecular Formula

C18H19F8N5O2

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1

InChI Key

ZWPRRQZNBDYKLH-VIFPVBQESA-N

SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F

Synonyms

1-[(2S)-2-Amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one Hydrochloride; Gemigliptin Hydrochloride; Zemiglo Hydrochloride; 7-[(3S)-3-Amino-4-(5,5-difluoro-2-oxo-1-piperidinyl)-1-ox

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.